N-(3-phenylpropanoyl)tryptophan
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Overview
Description
N-(3-phenylpropanoyl)tryptophan: is a synthetic compound derived from tryptophan, an essential amino acid This compound features a phenylpropanoyl group attached to the nitrogen atom of the tryptophan molecule
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-phenylpropanoyl)tryptophan typically involves the acylation of tryptophan with 3-phenylpropanoic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually include an inert atmosphere, such as nitrogen, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. Purification steps such as recrystallization or chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: N-(3-phenylpropanoyl)tryptophan can undergo various chemical reactions, including:
Reduction: The carbonyl group in the phenylpropanoyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The indole nitrogen can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Oxaziridine reagents under mild conditions.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Various electrophiles in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Oxidized indole derivatives.
Reduction: Alcohol derivatives of the phenylpropanoyl group.
Substitution: Substituted indole derivatives.
Scientific Research Applications
N-(3-phenylpropanoyl)tryptophan has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Used in the development of new materials and biochemical assays.
Mechanism of Action
The mechanism of action of N-(3-phenylpropanoyl)tryptophan involves its interaction with molecular targets such as enzymes and receptors. The phenylpropanoyl group can enhance the binding affinity to certain proteins, while the tryptophan moiety can participate in cation-π interactions with positively charged residues. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .
Comparison with Similar Compounds
Tryptophan: The parent amino acid, essential for protein synthesis and precursor to serotonin.
Phenylalanine: Another aromatic amino acid with similar structural features.
N-acetyltryptophan: A derivative of tryptophan with an acetyl group instead of a phenylpropanoyl group.
Uniqueness: N-(3-phenylpropanoyl)tryptophan is unique due to the presence of the phenylpropanoyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C20H20N2O3 |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
3-(1H-indol-3-yl)-2-(3-phenylpropanoylamino)propanoic acid |
InChI |
InChI=1S/C20H20N2O3/c23-19(11-10-14-6-2-1-3-7-14)22-18(20(24)25)12-15-13-21-17-9-5-4-8-16(15)17/h1-9,13,18,21H,10-12H2,(H,22,23)(H,24,25) |
InChI Key |
IKWKAVNTITZXAF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O |
Origin of Product |
United States |
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